molecular formula C9H17N3 B13525528 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine

4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine

Cat. No.: B13525528
M. Wt: 167.25 g/mol
InChI Key: RDTNGEDHDXYFEP-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-amine is a pyrazole-derived amine with a branched aliphatic chain. Its structure comprises a pyrazole ring substituted with an ethyl group at the 1-position and a butan-2-amine moiety attached at the 5-position.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

4-(2-ethylpyrazol-3-yl)butan-2-amine

InChI

InChI=1S/C9H17N3/c1-3-12-9(6-7-11-12)5-4-8(2)10/h6-8H,3-5,10H2,1-2H3

InChI Key

RDTNGEDHDXYFEP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CCC(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable butan-2-amine derivative. One common method involves the use of a nucleophilic substitution reaction where the pyrazole ring is introduced to the butane chain under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and distillation to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines .

Scientific Research Applications

4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-pyrazol-5-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Position Functional Groups Molecular Weight (g/mol) Key Features Source
4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-amine 1-Ethyl, 5-butylamine Pyrazole, aliphatic amine ~195.3 (estimated) Branched chain, amine terminus Synthetic
4-(1-Ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate 1-Ethyl, 3-ketoester Pyrazole, ester, diketone 242.3 Electrophilic carbonyl groups Enamine Ltd
1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine 1-Butan-2-yl, 4-amine Pyrazole, cyclopropyl, amine 193.3 Cyclopropyl enhances rigidity Chemlyte Solutions
5-[(1-Ethyl-1H-pyrazol-3-YL)amino]-5-oxopentanoic acid 1-Ethyl, 3-amide Pyrazole, amide, carboxylic acid 255.3 Bioactive linker for drug design Chemlyte Solutions

Key Observations

Substituent Position and Reactivity: The 5-position substitution in this compound distinguishes it from analogs like 4-(1-Ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate (3-position substitution). The 5-position may reduce steric hindrance compared to 3-substituted derivatives, enhancing accessibility for further functionalization . The ethyl group at the pyrazole 1-position is conserved across analogs, suggesting its role in stabilizing the ring conformation .

Functional Group Impact: The aliphatic amine in the target compound contrasts with the diketone/ester groups in 4-(1-Ethyl-1H-pyrazol-3-yl)-2,4-dioxobutanoate. This difference implies divergent reactivity: the amine may participate in Schiff base formation or salt bridges, while the diketone/ester supports nucleophilic acyl substitution .

Molecular Weight and Solubility: The target compound’s lower molecular weight (~195.3 g/mol) compared to 5-[(1-Ethyl-1H-pyrazol-3-YL)amino]-5-oxopentanoic acid (255.3 g/mol) suggests better membrane permeability, a critical factor in central nervous system drug candidates .

Biological Activity

4-(1-Ethyl-1H-pyrazol-5-yl)butan-2-amine is a pyrazole derivative that has garnered attention for its potential pharmacological properties. Pyrazole compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antipyretic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a butan-2-amine backbone with a 1-ethyl-1H-pyrazole moiety. This unique structure allows for various interactions with biological targets, enhancing its potential efficacy in therapeutic applications.

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit inflammatory pathways, potentially reducing conditions such as arthritis and other inflammatory diseases.
  • Analgesic Properties : The compound may modulate pain perception through interactions with specific receptors or enzymes involved in pain signaling.
  • Antipyretic Effects : Similar to other pyrazole derivatives, it may help in reducing fever by acting on the hypothalamus.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenases (COX), which are crucial in the inflammatory response.
  • Receptor Modulation : It could also act on receptors involved in pain and inflammation, such as cannabinoid receptors or opioid receptors.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their pharmacological profiles. Key findings include:

Structural FeatureEffect on Activity
Substituents on PyrazoleInfluence binding affinity and selectivity towards targets
Length of Alkyl ChainAffects solubility and bioavailability
Position of Functional GroupsDetermines interaction with specific enzymes or receptors

Research indicates that modifications to the pyrazole ring can significantly enhance or diminish biological activity, highlighting the importance of structural optimization in drug development.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

  • Antitumor Activity : In one study, pyrazole derivatives demonstrated significant inhibitory effects against BRAF(V600E), a common mutation in melanoma, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Studies : Research showed that certain pyrazole compounds effectively reduced nitric oxide production in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .
  • Antibacterial Properties : A series of pyrazole derivatives were tested against various bacterial strains, showing promising results against Gram-positive and Gram-negative bacteria .

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